molecular formula C22H18N4O3 B11706128 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11706128
M. Wt: 386.4 g/mol
InChI Key: CWMZIEDMBVKIRS-UHFFFAOYSA-N
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Description

5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound known for its potential cytotoxic properties. It is characterized by a pyrazole moiety embedded with two phenyl rings and a pyrimidinetrione core. This compound has garnered interest in scientific research due to its promising applications in medicinal chemistry, particularly in the development of anti-cancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves multiple steps. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.

Mechanism of Action

The mechanism of action of 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells. Molecular modeling studies have shown that the compound fits well into the active sites of certain enzymes, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H18N4O3/c1-24-20(27)18(21(28)25(2)22(24)29)13-16-14-26(17-11-7-4-8-12-17)23-19(16)15-9-5-3-6-10-15/h3-14H,1-2H3

InChI Key

CWMZIEDMBVKIRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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